4-Bromo-3-methylthiophene-2-carbonitrile
Description
Properties
CAS No. |
266338-06-1 |
|---|---|
Molecular Formula |
C6H4BrNS |
Molecular Weight |
202.07 g/mol |
IUPAC Name |
4-bromo-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4BrNS/c1-4-5(7)3-9-6(4)2-8/h3H,1H3 |
InChI Key |
MVIGORNHBUACNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Positioning: In 4-Bromo-3-methylthiophene-2-carbonitrile, bromine at position 4 and methyl at position 3 create distinct electronic effects compared to analogs with bromine at position 5 (e.g., 5-Bromo-3-methylthiophene-2-carbonitrile). Bromine at position 4 may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions.
Physical Properties
- Molecular Weight and Solubility : All methyl- and bromine-substituted thiophene carbonitriles share a molecular weight of ~202 g/mol (C₆H₄BrNS). Methyl groups generally improve lipid solubility, enhancing membrane permeability in drug design contexts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Bromo-3-methylthiophene-2-carbonitrile?
- Methodology :
- Step 1 : Start with 3-methylthiophene-2-carbonitrile. Introduce bromine selectively at the 4-position using electrophilic bromination (e.g., N-bromosuccinimide (NBS) under controlled conditions). Monitor reaction progress via TLC or HPLC .
- Step 2 : Optimize regioselectivity by adjusting solvents (e.g., CCl₄ or DMF) and temperature (0–25°C). Use Lewis acids like FeCl₃ to enhance bromine activation .
- Validation : Confirm purity via GC-MS (>98%) and structural integrity using ¹H/¹³C NMR (e.g., nitrile peak at ~110–120 ppm in ¹³C NMR) .
Q. How can the purity and stability of this compound be assessed?
- Analytical Techniques :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment. Compare retention times with commercial standards .
- Spectroscopy : FT-IR to detect the nitrile stretch (~2200–2260 cm⁻¹). NMR for methyl group confirmation (δ ~2.5 ppm in ¹H NMR) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition products .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Store at 2–8°C in amber vials to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) due to potential bromine toxicity .
- Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .
Advanced Research Questions
Q. How does the methyl group at the 3-position influence the reactivity of the thiophene ring in cross-coupling reactions?
- Mechanistic Insight :
- The methyl group acts as an electron-donating group, activating the thiophene ring for Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity at adjacent positions.
- Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Use DFT calculations to map electron density distribution .
Q. What strategies mitigate regiochemical conflicts during functionalization of the thiophene core?
- Case Study :
- Issue : Competing bromination at the 5-position due to nitrile’s meta-directing effect.
- Solution : Employ directing groups (e.g., temporary sulfonation at the 5-position) to block undesired sites. Validate via X-ray crystallography .
Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?
- Approach :
- Use QSAR models to estimate logP (lipophilicity) and metabolic stability. Dock the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Validation : Compare in silico predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What contradictions exist in reported spectral data for brominated thiophene-carbonitriles?
- Resolution Tactics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
